molecular formula C12H12Cl2O2 B2737866 1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid CAS No. 437650-06-1

1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid

Cat. No.: B2737866
CAS No.: 437650-06-1
M. Wt: 259.13
InChI Key: JYVJTQGEWALLOO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12Cl2O2 It is a derivative of cyclopentanecarboxylic acid, where the cyclopentane ring is substituted with a 3,4-dichlorophenyl group

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone in the presence of a base to form the corresponding cyclopentyl ketone. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis to yield the desired carboxylic acid.

Industrial production methods may involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene with carbon monoxide and water, followed by chlorination to introduce the dichlorophenyl group.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes standard esterification under acidic or catalytic conditions.

Reagent SystemConditionsProductYield (%)Reference
Methanol + H<sub>2</SO>SO<sub>4</sub>Reflux, 12 hrMethyl 1-(3,4-dichlorophenyl)cyclopentanecarboxylate85–92
Ethanol + Thionyl Chloride0–5°C, 3 hrEthyl 1-(3,4-dichlorophenyl)cyclopentanecarboxylate78

Key Mechanistic Insight: Protonation of the hydroxyl group facilitates nucleophilic attack by the alcohol, followed by water elimination .

Amide Formation

Reaction with amines produces substituted amides, a critical step in pharmaceutical intermediate synthesis.

AmineCoupling AgentProductPurityReference
Ammonia (g)DCC, DMAP1-(3,4-Dichlorophenyl)cyclopentanecarboxamide90
BenzylamineEDCI/HOBtN-Benzyl-1-(3,4-dichlorophenyl)cyclopentanecarboxamide87

Industrial Note: Continuous flow reactors improve scalability and reduce side-product formation during amide coupling .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

MethodConditionsProductSelectivityReference
Pyrolysis220°C, Cu powder1-(3,4-Dichlorophenyl)cyclopentane68%
Hunsdiecker ReactionBr<sub>2</sub>, AgNO<sub>3</sub>1-(3,4-Dichlorophenyl)cyclopentyl bromide55%

Electrophilic Aromatic Substitution

The 3,4-dichlorophenyl group directs further substitution meta to existing chlorine atoms:

ReactionReagentProductPositionReference
NitrationHNO<sub>3</sub>/H<sub>2</SO>SO<sub>4</sub>1-(3,4-Dichloro-5-nitrophenyl)cyclopentanecarboxylic acid5-NO<sub>2</sub>
SulfonationFuming H<sub>2</SO>SO<sub>4</sub>1-(3,4-Dichloro-5-sulfophenyl)cyclopentanecarboxylic acid5-SO<sub>3</sub>H

Cyclopentane Ring Functionalization

The strained cyclopentane ring undergoes selective oxidation:

Oxidizing AgentConditionsProductNotesReference
KMnO<sub>4</sub> (aq)80°C, 8 hr1-(3,4-Dichlorophenyl)cyclopentane-1,3-dicarboxylic acidCis-diol intermediate
O<sub>3</sub> followed by Zn/H<sub>2</sub>O-78°C, CH<sub>2</sub>Cl<sub>2</sub>1-(3,4-Dichlorophenyl)pentanedioic acidOzonolysis cleavage

Halogen Exchange Reactions

The aryl chlorine atoms participate in Ullmann-type couplings:

Reagent SystemConditionsProductEfficiencyReference
CuI, PhenanthrolineDMF, 120°C1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid40% F substitution

Critical Stability Considerations

  • Thermal Stability : Decomposes above 250°C via cyclopentane ring fragmentation .

  • Photoreactivity : UV light induces C-Cl bond homolysis, requiring amber glass storage .

Scientific Research Applications

Chemistry

1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Synthesis of Derivatives : It can be utilized to synthesize more complex organic molecules through reactions such as:
    • Nucleophilic substitution where the dichlorophenyl group can be replaced by other nucleophiles.
    • Reduction reactions to form alcohols or aldehydes.
    • Oxidation reactions leading to the formation of carboxylate salts or esters .

Biological Research

The compound has potential applications in biological studies , particularly in enzyme inhibition and receptor binding due to its structural similarities to biologically active molecules. This makes it suitable for:

  • Drug Development : Investigating its efficacy as a pharmaceutical agent targeting specific biological pathways.
  • Biochemical Assays : Utilizing its properties in assays for studying enzyme activity or receptor interactions .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties can be harnessed to create:

  • Polymers and Resins : Incorporating the compound into polymer formulations to enhance material properties.
  • Additives in Chemical Processes : Utilizing its reactivity in various chemical manufacturing processes .

Study 1: Synthesis and Characterization

A study focusing on the synthesis of this compound demonstrated an efficient synthetic route involving the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone. The resulting product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Research assessing the biological activity of this compound indicated its potential as an inhibitor for specific enzymes involved in metabolic pathways. In vitro assays showed significant inhibition rates compared to control compounds, suggesting its utility in further pharmacological studies .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for organic synthesis; involved in nucleophilic substitution, oxidation, and reduction reactions.
BiologyPotential drug candidate; studies on enzyme inhibition and receptor binding.
IndustryProduction of specialty chemicals; used in polymer formulations and as chemical additives.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The cyclopentanecarboxylic acid moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and stability.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

    Cyclopentanecarboxylic acid: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.

    1-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring, which may affect its reactivity and binding affinity.

    3,4-Dichlorobenzoic acid: Lacks the cyclopentane ring, leading to different physical and chemical characteristics.

Biological Activity

1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid functional group. Its molecular formula is C12H12Cl2O2, with a molecular weight of approximately 258.13 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and materials science.

Synthesis

The synthesis of this compound typically involves reactions between cyclopentane derivatives and dichlorophenyl-containing reagents. Key methods include:

  • Reagents : Commonly used reagents include dichloromethane and toluene.
  • Conditions : Reactions require controlled temperatures and inert atmospheres to minimize side reactions. Catalysts such as Lewis acids may be employed to enhance reaction rates.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the dichlorophenyl group enhances binding affinity, potentially leading to inhibition or modulation of target activity. The cyclopentanecarboxylic acid moiety contributes to the compound's solubility and stability, which are crucial for its bioactivity.

Antihypertensive Properties

Research indicates that compounds similar to this compound may exhibit antihypertensive activity. This effect is hypothesized to occur through the reduction of peripheral vascular resistance.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules. This property may allow it to interfere with metabolic pathways relevant in various diseases.

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of this compound. Preliminary studies suggest that it does not exhibit significant cytotoxic effects on human peripheral blood mononuclear cells at high concentrations, indicating a favorable safety margin for further development .

Case Study 1: Insecticidal Activity

Research on related compounds has demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. While specific data on this compound is limited, studies on similar structures highlight the importance of substituents on the aromatic ring in enhancing biological activity .

  • LC50 Values : Compounds with similar structures exhibited LC50 values indicating effective insecticidal properties.
  • Toxicity in Mammals : These studies also assessed toxicity in mammals, showing no adverse effects at certain dosages.

Comparative Analysis

Compound NameStructureBiological ActivityToxicity
This compoundStructurePotential antihypertensive and enzyme inhibitionLow toxicity in cell assays
Cyclopentanecarboxylic acidStructureLimited biological activityModerate toxicity
3,4-Dichlorobenzoic acidStructureAnti-inflammatory propertiesLow toxicity

Q & A

Q. Basic: What synthetic methodologies are commonly employed for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, and how do reaction parameters (e.g., pH, temperature) influence yield?

Answer:
The synthesis typically involves cyclopentane ring formation via cyclization reactions, followed by functionalization with the 3,4-dichlorophenyl group. Key steps include:

  • Cyclization : Use of intramolecular alkylation or coupling reactions under controlled pH (e.g., acidic conditions for protonation of intermediates) .
  • Electrophilic Substitution : Introducing the dichlorophenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, requiring anhydrous conditions and inert atmospheres to prevent side reactions.
  • Critical Parameters :
    • Temperature : Elevated temperatures (>100°C) may accelerate cyclization but risk decomposition; optimization is required .
    • pH : Acidic conditions (pH 1–2) during workup can precipitate the carboxylic acid form, improving purity .
  • Purification : Recrystallization from ethanol/water mixtures enhances crystallinity, as seen in analogs with melting points 160–164°C .

Q. Basic: What spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies cyclopentane ring protons (δ 1.5–2.5 ppm) and aromatic protons from the dichlorophenyl group (δ 7.2–7.8 ppm). Carboxylic acid protons (δ 10–12 ppm) confirm the functional group .
    • DEPT-135 : Differentiates CH, CH₂, and CH₃ groups in the cyclopentane backbone.
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch) confirm the carboxylic acid moiety.
  • HPLC-MS : Validates purity (>95%) and molecular weight (theoretical MW: ~274 g/mol for analogs) .

Q. Advanced: How do electronic effects of the 3,4-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:
The electron-withdrawing Cl groups deactivate the phenyl ring, directing electrophilic attacks to meta/para positions relative to substitution. This impacts:

  • Nucleophilic Aromatic Substitution (NAS) : Limited reactivity due to reduced ring electron density, requiring strong nucleophiles (e.g., amides) and high temperatures.
  • Electrophilic Reactions : Halogenation or nitration may proceed sluggishly, necessitating Lewis acid catalysts (e.g., FeCl₃) .
  • Computational Modeling : Density Functional Theory (DFT) studies predict charge distribution and reactive sites, aiding in reaction design .

Q. Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition) of this compound?

Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) and validate enzyme sources (e.g., recombinant vs. native).
  • Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 4-chlorophenyl derivatives) to isolate substituent effects .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., urea derivatives like DCPMU) that may interfere with assays .

Q. Basic: What storage conditions are recommended to maintain the compound’s stability for long-term use?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.
  • Moisture Control : Use desiccants (silica gel) to avoid clumping or degradation.
  • Light Sensitivity : Amber vials minimize photodegradation, critical for chlorine-substituted aromatics .

Q. Advanced: What strategies improve the aqueous solubility of this compound for in vitro assays without derivatization?

Answer:

  • Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) to enhance solubility while maintaining biocompatibility.
  • pH Adjustment : Deprotonate the carboxylic acid (pH > pKa ~4.5) to form water-soluble carboxylates.
  • Nanoparticle Encapsulation : Lipid-based nanoemulsions or cyclodextrin inclusion complexes improve bioavailability .

Q. Advanced: How can metabolic pathways of this compound be tracked in environmental or biological systems?

Answer:

  • Isotopic Labeling : Incorporate ¹³C or ³H isotopes into the cyclopentane ring to trace degradation products via scintillation counting or NMR .
  • Metabolite Profiling : Employ GC-MS or HPLC-MS to detect intermediates like cis,cis-muconic acid (TCA cycle) or glutathione conjugates .
  • Enzymatic Studies : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation products .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVJTQGEWALLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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